Protriptyline hydrochloride Protriptyline hydrochloride Protriptyline Hydrochloride is the hydrochloride salt form of protriptyline, a tricyclic secondary amine with antidepressant property. Protriptyline hydrochloride blocks the re-uptake of norepinephrine and serotonin by nerve terminals, thereby increasing available norepinephrine and serotonin. Protriptyline does not block dopamine transport but may have an indirect dopamine-facilitating effect through interactions of increased peri-synaptic abundance of norepinephrine, particularly in the cerebral cortex, where adrenergic terminals exceed dopaminergic terminals. This results in elevation of mood and behavioral activity. In addition, this agent exhibits anticholinergic activity.
Tricyclic antidepressant similar in action and side effects to IMIPRAMINE. It may produce excitation.
See also: Protriptyline (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1225-55-4
VCID: VC0002183
InChI: InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H
SMILES: CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Molecular Formula: C19H22ClN
Molecular Weight: 299.8 g/mol

Protriptyline hydrochloride

CAS No.: 1225-55-4

Cat. No.: VC0002183

Molecular Formula: C19H22ClN

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

Protriptyline hydrochloride - 1225-55-4

CAS No. 1225-55-4
Molecular Formula C19H22ClN
Molecular Weight 299.8 g/mol
IUPAC Name N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H
Standard InChI Key OGQDIIKRQRZXJH-UHFFFAOYSA-N
SMILES CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Canonical SMILES CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Appearance Solid powder

Chemical Profile and Physicochemical Properties

Protriptyline hydrochloride, chemically designated as N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride, is a synthetic small molecule with a tricyclic aromatic core. Its molecular formula is C₁₉H₂₁N·HCl, yielding a molecular weight of 299.84 g/mol . The compound exists as a white crystalline solid with a melting point of 169–171°C (hydrochloride salt) and a logP value of 4.7, indicating moderate lipophilicity .

Structural and Solubility Characteristics

The tricyclic framework comprises two benzene rings fused to a central cycloheptene ring, with a propylamine side chain attached to the nitrogen atom. This structure facilitates interactions with monoamine transporters and receptors in the CNS . Protriptyline hydrochloride exhibits limited aqueous solubility (1.04 mg/L), necessitating formulation enhancements for oral bioavailability . In dimethyl sulfoxide (DMSO), it demonstrates higher solubility (55 mg/mL), enabling preclinical investigations .

Table 1: Physicochemical Properties of Protriptyline Hydrochloride

PropertyValueSource
Molecular FormulaC₁₉H₂₁N·HCl
Molecular Weight299.84 g/mol
Melting Point169–171°C
LogP4.7
Water Solubility1.04 mg/L
DMSO Solubility55 mg/mL

Mechanism of Action and Pharmacodynamics

Protriptyline hydrochloride primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) at presynaptic nerve terminals. This action increases synaptic concentrations of these neurotransmitters, enhancing noradrenergic and serotonergic neurotransmission . Secondary mechanisms include:

  • Downregulation of β-adrenergic receptors with chronic use, potentially contributing to sustained antidepressant effects .

  • Anticholinergic activity via muscarinic receptor blockade, leading to side effects such as dry mouth and constipation .

  • Histamine H₁ receptor antagonism, which is less pronounced compared to other TCAs, explaining its lower sedative potential .

Receptor Binding Affinity

Protriptyline’s affinity for the sodium-dependent norepinephrine transporter (NET) is higher than for the serotonin transporter (SERT), distinguishing it from tertiary amine TCAs like amitriptyline . This selectivity underpins its stimulatory profile, making it suitable for patients with fatigue or hypersomnia .

Pharmacokinetics and Metabolic Pathways

Distribution and Protein Binding

The drug exhibits extensive tissue distribution, with a volume of distribution (Vd) estimated at 15–30 L/kg . Protein binding is 92%, primarily to albumin and α₁-acid glycoprotein, which may influence free drug concentrations in hypoalbuminemic states .

Metabolism and Elimination

Hepatic metabolism via cytochrome P450 2D6 (CYP2D6) and CYP3A4 generates inactive metabolites, including hydroxylated and glucuronidated derivatives . The elimination half-life ranges from 54–92 hours, necessitating once-daily dosing in stable patients . Approximately 50% of the drug is excreted renally, with minor fecal elimination .

Table 2: Pharmacokinetic Parameters of Protriptyline Hydrochloride

ParameterValueSource
Bioavailability77–93%
Peak Plasma Concentration6–12 hours
Protein Binding92%
Half-Life54–92 hours
Renal Excretion50%

Clinical Applications and Therapeutic Uses

Approved Indications

  • Major Depressive Disorder (MDD): Protriptyline hydrochloride is FDA-approved for depression, particularly in patients requiring alertness . Doses range from 15–60 mg/day, titrated to minimize side effects .

  • Narcolepsy: Off-label use for cataplexy and excessive daytime sleepiness due to its wakefulness-promoting effects .

Off-Label Applications

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Augments stimulant therapy in refractory cases .

  • Chronic Pain Syndromes: Effective in neuropathic pain and migraine prophylaxis via serotonergic modulation .

  • Smoking Cessation: Reduces nicotine withdrawal symptoms in combination therapies .

Table 3: Clinical Indications and Dosage Guidelines

IndicationDosage RangeEvidence LevelSource
Major Depressive Disorder15–60 mg/dayFDA-approved
Narcolepsy10–40 mg/dayOff-label
Neuropathic Pain10–30 mg/dayOff-label

Overdose Management and Toxicology

Acute overdose manifests as cardiotoxicity (ventricular arrhythmias, hypotension), seizures, and anticholinergic delirium . Treatment includes:

  • Gastric lavage and activated charcoal for recent ingestion.

  • Sodium bicarbonate for QRS prolongation (>100 ms).

  • Benzodiazepines for seizure control .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator